Product packaging for 5-(3-Iodobenzoyl)-2-methylpyridine(Cat. No.:CAS No. 1187164-45-9)

5-(3-Iodobenzoyl)-2-methylpyridine

Cat. No.: B1392202
CAS No.: 1187164-45-9
M. Wt: 323.13 g/mol
InChI Key: IAFACIVWPAGQFZ-UHFFFAOYSA-N
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Description

5-(3-Iodobenzoyl)-2-methylpyridine (CAS 1187164-45-9) is a high-purity chemical compound provided for research and development purposes. With the molecular formula C13H10INO and a molecular weight of 323.13 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry . Its structure, featuring both a pyridine ring and an iodobenzoyl group, makes it a valuable intermediate for constructing more complex molecules, particularly in the development of potential pharmacologically active agents. The iodine atom is an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling rapid diversification of chemical libraries for screening . In research settings, this compound is strictly for professional use in a laboratory. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling. This product is classified with the signal word "Warning" and hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and adequate ventilation are required during use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10INO B1392202 5-(3-Iodobenzoyl)-2-methylpyridine CAS No. 1187164-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-iodophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFACIVWPAGQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the 5-(3-Iodobenzoyl)-2-methylpyridine Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, the primary disconnection is at the ketone linkage, separating the 2-methylpyridine (B31789) and the 3-iodobenzoyl moieties. This suggests a Friedel-Crafts acylation or a related coupling reaction as a key forward-synthesis step. Further disconnection of the 2-methylpyridine component could lead to pyridine (B92270) itself, which can be methylated. The 3-iodobenzoyl portion can be traced back to 3-iodobenzoic acid or a derivative thereof.

Classical and Modern Synthetic Approaches to the Pyridine Core

Construction of 2-Methylpyridine Derivatives

The synthesis of 2-methylpyridine, also known as α-picoline, can be achieved through various methods. Historically, it was primarily extracted from coal tar. google.com Modern synthetic methods offer greater control and efficiency. One common industrial method is the Chichibabin synthesis, which involves the reaction of acetaldehyde, formaldehyde, and ammonia (B1221849) over a catalyst. Another approach is the cyclization of acetylene (B1199291) and acetonitrile (B52724) in the presence of an organocobalt catalyst. google.comresearchgate.net This trimerization reaction can produce 2-methylpyridine with high purity and yield. google.com

Continuous flow chemistry has also been applied to the synthesis of 2-methylpyridines, offering advantages such as shorter reaction times, increased safety, and reduced waste. nih.govresearchgate.net In one such method, a solution of pyridine is passed through a heated column packed with a Raney® nickel catalyst, using a primary alcohol as the methyl source, to achieve α-methylation with high selectivity. nih.govresearchgate.net

Method Reactants Catalyst/Conditions Key Features
Chichibabin Synthesis Acetaldehyde, Formaldehyde, AmmoniaCatalystIndustrial scale production
Acetylene-Acetonitrile Cyclization Acetylene, AcetonitrileOrganocobalt catalyst, 130-170 °C, 1.0 MPaHigh purity and yield google.comresearchgate.net
Continuous Flow α-Methylation Pyridine, Primary alcoholRaney® nickel, High temperatureHigh selectivity, shorter reaction times, reduced waste nih.govresearchgate.net

Functionalization of the Pyridine Ring at the 5-Position

The introduction of a functional group at the 5-position of the 2-methylpyridine ring is a critical step. Due to the electron-withdrawing nature of the nitrogen atom, pyridine is generally deactivated towards electrophilic aromatic substitution, which typically directs to the 3-position. rsc.org However, specific strategies can be employed to achieve functionalization at the desired 5-position.

One approach involves the synthesis of 5-bromo-2-methylpyridine (B113479). This can be prepared from 2-picoline via bromination, though this can lead to a mixture of isomers. google.com A more selective route starts with 5-nitro-2-chloropyridine, which undergoes condensation with diethyl malonate, followed by decarboxylation to yield 5-nitro-2-methylpyridine. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction involving diazotization and treatment with a bromide source, affords 5-bromo-2-methylpyridine. google.com This bromo-substituted intermediate can then be used in cross-coupling reactions.

Direct C-H functionalization methods are also emerging as powerful tools in pyridine chemistry, although achieving meta-selectivity (5-position) remains a challenge. rsc.orgphys.org Some advanced methods utilize temporary de-aromatization of the pyridine ring to alter its electronic properties and direct functionalization to the meta-position. phys.org

Introduction of the Iodobenzoyl Moiety

The final key step is the attachment of the 3-iodobenzoyl group to the 5-position of the 2-methylpyridine ring. This can be accomplished through several synthetic strategies.

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. numberanalytics.com In this context, 2-methylpyridine would react with a 3-iodobenzoyl precursor, such as 3-iodobenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. numberanalytics.comrsc.org However, the Lewis acid can coordinate with the pyridine nitrogen, deactivating the ring and potentially leading to poor yields or undesired side reactions. Therefore, careful optimization of reaction conditions is crucial. rsc.org

Reaction Type Precursor Catalyst Key Considerations
Friedel-Crafts Acylation 3-Iodobenzoyl chlorideLewis Acid (e.g., AlCl₃)Potential for catalyst-pyridine complexation, deactivation of the pyridine ring. numberanalytics.comrsc.org

Modern synthetic chemistry offers powerful transition metal-catalyzed cross-coupling reactions that are often more efficient and substrate-tolerant than classical methods.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.govlibretexts.org For the synthesis of this compound, one could envision a route where 5-bromo-2-methylpyridine is coupled with a boronic acid derivative of 3-iodobenzophenone. Alternatively, a more convergent approach would involve the coupling of a 2-methyl-5-pyridylboronic acid derivative with a 3-iodobenzoyl halide. The Suzuki-Miyaura reaction is known for its high functional group tolerance and has been successfully applied to the synthesis of biaryl and heteroaryl ketones. rsc.orgnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While not a direct route to the target ketone, a Heck-type coupling could be used to form a precursor which is then oxidized to the final product. For instance, coupling of 5-bromo-2-methylpyridine with 3-iodostyrene (B1310532) could be followed by oxidation of the resulting styrenyl group to the benzoyl moiety. The Heck reaction is a versatile tool for C-C bond formation. wikipedia.orgchim.it

Optimization of Reaction Conditions and Scalability Studies in Academic Synthesis

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis of this compound. A plausible and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation. In the context of the target molecule, this would involve the reaction of 2-methylpyridine with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst.

The key parameters that would require careful optimization include the choice of Lewis acid catalyst, the solvent, the reaction temperature, and the stoichiometry of the reactants.

Table 1: Potential Parameters for Optimization in the Friedel-Crafts Acylation of 2-Methylpyridine

ParameterOptionsConsiderations
Lewis Acid Catalyst AlCl₃, FeCl₃, ZnCl₂, BF₃·OEt₂The reactivity of the pyridine ring is reduced by the presence of the nitrogen atom, which can coordinate with the Lewis acid. Stronger Lewis acids like AlCl₃ might be required, but could also lead to lower yields due to complex formation.
Solvent Nitrobenzene, Dichloromethane, Carbon disulfideThe choice of solvent can significantly influence the reaction rate and selectivity. A solvent that can dissolve the reactants and the catalyst while remaining inert under the reaction conditions is ideal.
Reaction Temperature 0 °C to refluxThe temperature will affect the rate of reaction and the formation of byproducts. Higher temperatures may be needed to overcome the deactivation of the pyridine ring but could also lead to undesired side reactions.
Stoichiometry Molar ratio of 2-methylpyridine, 3-iodobenzoyl chloride, and catalystThe relative amounts of the reactants and catalyst will need to be optimized to maximize the yield of the desired product and minimize waste. An excess of the acylating agent or catalyst may be necessary.

Scalability of the synthesis from a laboratory scale to a larger, industrial scale would necessitate further studies. Key considerations for scalability include:

Heat Transfer: Friedel-Crafts reactions are often exothermic. Efficient heat management is crucial to maintain control over the reaction temperature and prevent runaway reactions.

Mixing: Ensuring efficient mixing of the reactants and catalyst is vital for consistent reaction outcomes, especially in larger reaction vessels.

Work-up and Purification: Developing a scalable and efficient work-up procedure to isolate and purify the product is essential. This may involve extraction, crystallization, or chromatography, with a preference for methods that are amenable to large-scale operations.

Reagent Cost and Availability: For a commercially viable process, the cost and availability of the starting materials and catalyst on a large scale are critical factors.

Further research would be required to determine the optimal conditions for the synthesis of this compound and to develop a process that is both efficient and scalable. The exploration of alternative synthetic routes, such as cross-coupling reactions, could also provide valuable avenues for the preparation of this compound.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of 5-(3-Iodobenzoyl)-2-methylpyridine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the atomic framework and infer conformational details.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the 2-methylpyridine (B31789) and the 3-iodobenzoyl moieties. The methyl group on the pyridine (B92270) ring would likely appear as a singlet in the upfield region, around 2.5 ppm. chemicalbook.com The aromatic protons on the pyridine and benzene (B151609) rings would resonate in the downfield region, typically between 7.0 and 9.0 ppm.

The pyridine ring protons are expected to show a characteristic splitting pattern. For a related compound, 5-ethyl-2-methyl pyridine, the proton at position 6 appears as a doublet, the proton at position 4 as a doublet of doublets, and the proton at position 3 as a doublet. whitman.edu For this compound, similar patterns would be anticipated. The protons of the 3-iodobenzoyl group would also exhibit specific splitting patterns based on their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Pyridine-CH₃~2.5Singlet (s)
Pyridine H-3~7.1-7.4Doublet (d)
Pyridine H-4~7.4-7.8Doublet of Doublets (dd)
Pyridine H-6~8.3-8.6Doublet (d)
Benzoyl H-2'~7.9-8.2Triplet or Doublet of Doublets (t or dd)
Benzoyl H-4'~7.7-8.0Multiplet (m)
Benzoyl H-5'~7.2-7.5Triplet (t)
Benzoyl H-6'~7.8-8.1Multiplet (m)

Note: These are predicted values based on analogous structures; actual experimental values may vary.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, 13 distinct signals are expected (5 for the benzoyl ring, 6 for the pyridine ring, 1 for the methyl group, and 1 for the carbonyl carbon). The carbonyl carbon is the most deshielded, appearing far downfield (~190-200 ppm). The carbon atom attached to the iodine (C-3' of the benzoyl ring) would be shielded due to the heavy atom effect. Aromatic carbons typically resonate between 120-150 ppm, while the methyl carbon appears upfield (~20-25 ppm). whitman.educhemicalbook.com

Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)~194
Pyridine C-2~156
Pyridine C-3~123
Pyridine C-4~136
Pyridine C-5~135
Pyridine C-6~149
Pyridine-CH₃~24
Benzoyl C-1'~138
Benzoyl C-2'~130
Benzoyl C-3' (C-I)~94
Benzoyl C-4'~143
Benzoyl C-5'~129
Benzoyl C-6'~137

Note: These are predicted values based on analogous structures; actual experimental values may vary.

2D NMR experiments are critical for unambiguously assigning the structure.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the pyridine and benzoyl rings, confirming the relative positions of the protons on each ring.

HMBC (Heteronuclear Multiple Bond Correlation) is used to trace correlations between protons and carbons over two to three bonds. This would be crucial for establishing the connection between the two aromatic systems via the carbonyl bridge. For example, correlations would be expected between the pyridine protons H-4 and H-6 and the carbonyl carbon, as well as between the benzoyl protons H-2' and H-6' and the carbonyl carbon.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

For this compound (molecular formula C₁₃H₁₀INO), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). This allows for the unambiguous confirmation of the elemental composition. The calculated exact mass of the neutral molecule is 322.9807 g/mol .

Electron Ionization (EI) mass spectrometry would cause the molecule to fragment in predictable ways. Key fragmentation pathways for aromatic ketones involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. whitman.edulibretexts.org

Alpha-cleavage on either side of the carbonyl group would be a primary fragmentation route. Cleavage of the C-C bond between the carbonyl and the iodobenzoyl ring would lead to a [M-C₇H₄I]⁺ fragment (the 2-methyl-5-pyridylacylium ion). Cleavage of the C-C bond between the carbonyl and the pyridine ring would result in a [M-C₆H₆N]⁺ fragment (the 3-iodobenzoylium ion).

Another significant fragmentation would be the loss of the iodine atom, leading to a fragment at [M-I]⁺. docbrown.info

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment Ion Proposed Structure m/z (Mass/Charge Ratio)
[M]⁺[C₁₃H₁₀INO]⁺323
[M-I]⁺[C₁₃H₁₀NO]⁺196
[C₇H₄IO]⁺3-Iodobenzoylium cation231
[C₇H₆NO]⁺2-Methyl-5-pyridylacylium cation120
[C₇H₄I]⁺3-Iodophenyl cation203
[C₆H₆N]⁺2-Methyl-5-pyridyl cation92

Note: The relative abundance of these fragments depends on their stability.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

In the solid state, molecules would pack together through various non-covalent interactions, known as supramolecular interactions. researchgate.netresearchgate.net For this compound, several types of interactions are expected:

Hydrogen Bonds: Weak C-H···O hydrogen bonds involving the aromatic protons and the carbonyl oxygen are likely to be present.

Halogen Bonding: The iodine atom, being a good halogen bond donor, could form I···N or I···O interactions with the nitrogen of the pyridine ring or the carbonyl oxygen of a neighboring molecule, respectively. researchgate.net

π-π Stacking: The electron-rich aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. njit.edunih.gov The spectra provide a fingerprint of the compound based on its functional groups. cdnsciencepub.comcdnsciencepub.com

The IR and Raman spectra of this compound would be dominated by several characteristic bands:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum, typically in the range of 1650-1680 cm⁻¹, characteristic of an aromatic ketone.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine and benzene rings would appear in the 1400-1600 cm⁻¹ region. researchgate.net

C-H Vibrations: Aromatic C-H stretching bands would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹.

C-I Stretch: The carbon-iodine stretching vibration is expected to appear as a low-frequency band, typically in the range of 500-600 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity
C-H Stretch (Aromatic)Pyridine, Benzene3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)Methyl (CH₃)2850 - 3000Medium
C=O StretchKetone1650 - 1680Strong
C=C / C=N StretchPyridine, Benzene1400 - 1600Medium-Strong
C-H BendingAromatic, Aliphatic1000 - 1475Variable
C-I StretchIodo-Benzene500 - 600Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

The electronic spectrum of a molecule is dictated by the transitions of electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy molecular orbitals (anti-bonding). In this compound, the principal chromophore is the benzophenone (B1666685) moiety, which consists of a carbonyl group attached to two phenyl rings. The UV-Vis spectrum of benzophenone is well-characterized and typically displays two main absorption bands. scialert.netresearchgate.net

The first is a relatively weak, longer-wavelength absorption band corresponding to the n → π* (n-to-pi-star) transition of the carbonyl group. This transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. In ethanol, this band for benzophenone is observed in the region of 330-360 nm. researchgate.net The second, more intense absorption band at a shorter wavelength is attributed to the π → π* (pi-to-pi-star) transition. This involves the excitation of an electron from a bonding π orbital of the aromatic system to an anti-bonding π* orbital. For benzophenone in ethanol, this transition is observed around 252.7 nm. scialert.net Some sources also report a band around 197.7 nm, which can also be attributed to a π → π* transition. scialert.net

The substitution pattern on the benzophenone core in this compound is expected to modulate these electronic transitions. The 2-methylpyridine ring and the 3-iodophenyl ring will influence the energy levels of the molecular orbitals involved.

The 2-methyl group on the pyridine ring is an electron-donating group, which can cause a slight bathochromic shift (a shift to longer wavelengths) of the π → π* transition. The nitrogen atom in the pyridine ring, being more electronegative than carbon, can influence the n → π* transition of the carbonyl group.

The iodine atom at the meta-position of the other phenyl ring introduces several effects. Iodine is an electronegative atom and can exert an inductive electron-withdrawing effect (-I effect). However, being a large atom with available lone pairs, it can also participate in resonance and exhibit a weak electron-donating effect (+M effect). Furthermore, the presence of a heavy atom like iodine can enhance the probability of formally spin-forbidden transitions, such as the n → π* transition, through spin-orbit coupling. This could lead to an increase in the intensity of this band.

Considering these substituent effects, the UV-Vis spectrum of this compound is anticipated to show a π → π* transition characteristic of the benzophenone system, likely with some shift due to the substituents. The n → π* transition is also expected, and its intensity might be enhanced by the heavy iodine atom.

A representative data table for the parent compound, benzophenone, is provided below to serve as a reference for understanding the electronic transitions in this compound.

Interactive Data Table: UV-Vis Absorption Data for Benzophenone

Solventλmax (nm) for π → π* transitionλmax (nm) for n → π* transitionReference
Ethanol252.7~330-360 scialert.netresearchgate.net
n-Hexane247.6205.3 scialert.net

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Modification of the Iodobenzoyl Moiety

The iodobenzoyl portion of the molecule presents multiple avenues for modification to explore its role in target binding. Key areas of investigation include the positioning of the iodine atom and the electronic and steric effects of other substituents on the benzoyl ring.

The location of the iodine atom on the benzoyl ring is a critical determinant of biological activity, as it can significantly influence the molecule's interaction with a target protein. The influence of halogen positioning on molecular conformation and intermolecular interactions has been a subject of study in various chemical series. mostwiedzy.plnih.govmostwiedzy.pl Shifting the iodine from the meta (3-position) to the ortho (2-position) or para (4-position) can alter the compound's electronic distribution and steric profile, potentially leading to different binding affinities and selectivities.

For instance, moving the iodine to the ortho-position might introduce steric hindrance that could either prevent optimal binding or, conversely, lock the molecule into a more favorable bioactive conformation. A para-substitution, on the other hand, would place the halogen at the furthest point from the pyridine (B92270) ring, which could affect interactions with distal pockets in a binding site.

Table 1: Hypothetical Activity of Iodine Positional Isomers

Compound Iodine Position Relative Activity
5-(2-Iodobenzoyl)-2-methylpyridine Ortho Moderate
5-(3-Iodobenzoyl)-2-methylpyridine Meta High

This table presents hypothetical data based on general SAR principles for illustrative purposes.

Replacing the iodine atom with other substituents or adding further groups to the benzoyl ring allows for a systematic probe of the electronic and steric requirements of the binding pocket. The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) such as nitro (-NO₂) can modulate the electronic nature of the benzoyl ring, which can be crucial for interactions like hydrogen bonding or pi-stacking.

A recent review on pyridine derivatives highlighted that the presence and position of groups like -OMe, -OH, and -C=O can enhance antiproliferative activity, whereas halogen atoms or bulky groups sometimes lead to lower activity. nih.gov The SAR of benzoylpiperidines has also shown that substituents on the benzoyl moiety significantly influence receptor affinity. mdpi.com

Steric effects can be explored by introducing alkyl groups of varying sizes (e.g., methyl, ethyl, tert-butyl). A bulky substituent might be beneficial if it can occupy a specific hydrophobic pocket, but detrimental if it causes steric clashes with the target.

Table 2: Hypothetical Effects of Benzoyl Ring Substituents at the 3-Position

Compound Substituent (X) Electronic Effect Steric Effect Relative Activity
5-(3-Methoxybenzoyl)-2-methylpyridine -OCH₃ Donating Small Moderate
5-(3-Nitrobenzoyl)-2-methylpyridine -NO₂ Withdrawing Small Low
5-(3-Chlorobenzoyl)-2-methylpyridine -Cl Withdrawing Small Moderate-High
5-(3-(Trifluoromethyl)benzoyl)-2-methylpyridine -CF₃ Withdrawing Medium High

This table presents hypothetical data based on general SAR principles for illustrative purposes.

Derivatization of the Pyridine Ring

The 2-methylpyridine (B31789) moiety is another key area for structural modification to enhance potency, selectivity, or physicochemical properties.

The methyl group at the 2-position of the pyridine ring can be modified to explore the steric and electronic tolerance in the adjacent binding region. Replacing the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) can probe for the presence of a nearby hydrophobic pocket. Conversely, its replacement with a hydrogen atom would indicate whether this group is essential for activity.

Bioisosteric replacement is a common strategy in medicinal chemistry. cambridgemedchemconsulting.com The methyl group could be replaced by bioisosteres such as -NH₂ or -OH to introduce new hydrogen bonding capabilities. Alternatively, replacement with a trifluoromethyl group (-CF₃) could alter both steric and electronic properties. The use of a difluoromethyl group as a bioisostere for other functionalities has also been explored. nih.govrsc.org

Table 3: Hypothetical SAR of Modifications at the Pyridine 2-Position

Compound R Group Potential Interactions Relative Activity
5-(3-Iodobenzoyl)pyridine -H Baseline Low
This compound -CH₃ Hydrophobic High
5-(3-Iodobenzoyl)-2-ethylpyridine -CH₂CH₃ Hydrophobic Moderate-High
5-(3-Iodobenzoyl)-2-aminopyridine -NH₂ H-bond donor Moderate

This table presents hypothetical data based on general SAR principles for illustrative purposes.

For example, a substituent at the 4-position could influence long-range interactions within the binding site, while a group at the 6-position, being ortho to the nitrogen, could have a significant impact on the nitrogen's availability for binding and also introduce steric effects.

Linker Modifications and Conformational Flexibility

Modifying the ketone linker to other functionalities can alter this conformational flexibility. For instance, reducing the ketone to a secondary alcohol would introduce a chiral center and a hydrogen-bonding group, which could lead to stereospecific interactions. Replacing the carbonyl with a methylene (B1212753) bridge (-CH₂-) would increase flexibility, allowing the aromatic rings to adopt a wider range of spatial arrangements. Conversely, incorporating the linker into a more rigid cyclic structure could lock the molecule into a specific, potentially more active, conformation. The study of linker flexibility and its impact on binding affinity is a key aspect of inhibitor design.

Table 4: Hypothetical Effects of Linker Modification

Linker Flexibility Key Features Potential Impact on Activity
-CO- (Ketone) Semi-rigid Planar, H-bond acceptor Baseline
-CH(OH)- (Alcohol) Semi-rigid Chiral, H-bond donor/acceptor May increase or decrease, potential for stereoselectivity
-CH₂- (Methylene) Flexible Increased rotational freedom May decrease activity due to entropic penalty

This table presents hypothetical data based on general SAR principles for illustrative purposes.

Pharmacophore Modeling and Ligand-Based Design Principles for Analogues

The development of analogues for a lead compound, such as this compound, through pharmacophore modeling and ligand-based design involves a systematic process. This process begins with the identification of a set of active molecules with structural diversity and a range of biological activities.

Pharmacophore Model Generation:

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For a series of analogues of this compound, a hypothetical pharmacophore model could be generated. The key chemical features would likely include:

Hydrogen Bond Acceptors (HBA): The carbonyl group of the benzoyl moiety and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors.

Aromatic Rings (AR): The phenyl and pyridine rings can engage in aromatic interactions, such as π-π stacking, with the target protein.

Halogen Bond Donor (X): The iodine atom on the benzoyl ring can act as a halogen bond donor, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-receptor binding.

A 3D arrangement of these features with specific distance constraints would constitute the pharmacophore hypothesis. For instance, a model might specify the distance between the carbonyl oxygen (HBA) and the center of the pyridine ring (AR), or the vector of the iodine atom (X) relative to the benzoyl ring plane.

Ligand-Based Design Principles for Analogue Development:

Based on a validated pharmacophore model, several design principles can be applied to generate novel analogues with potentially improved activity, selectivity, or pharmacokinetic properties.

Scaffold Hopping: This involves replacing the central chemical scaffold (e.g., the benzoylpyridine core) with a different chemical moiety that maintains the crucial pharmacophoric features in the correct spatial orientation. This can lead to the discovery of novel chemical series with improved properties.

Fragment-Based Growth: Analogues can be designed by "growing" new fragments from the existing scaffold to interact with additional binding pockets in the target protein, guided by the pharmacophore model.

Substitution and Modification: Systematic modifications of the substituents on the aromatic rings can be explored. For example, the effect of moving the iodine atom to different positions on the benzoyl ring or replacing it with other halogens (e.g., bromine or chlorine) could be investigated to probe the importance of the halogen bond. Similarly, the methyl group on the pyridine ring could be replaced with other alkyl or functional groups to explore the steric and electronic requirements of that region.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

To further refine the design of analogues, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would correlate the biological activity of a series of analogues with their 3D molecular properties (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields). The resulting contour maps from a 3D-QSAR analysis would provide a visual representation of the regions around the aligned molecules where certain properties are favorable or unfavorable for activity, thus guiding further structural modifications.

Illustrative Data for Hypothetical Analogues:

The following interactive table presents hypothetical data for a series of analogues of this compound, illustrating how structure-activity relationships might be explored. The predicted activity is based on a hypothetical pharmacophore model and QSAR analysis.

Compound IDR1 (on Benzoyl Ring)R2 (on Pyridine Ring)Predicted Activity (IC50, nM)Key Pharmacophoric Features Matched
Lead Compound 3-Iodo 2-Methyl 50 HBA, AR1, AR2, HY, X
Analogue 14-Iodo2-Methyl75HBA, AR1, AR2, HY, X
Analogue 23-Bromo2-Methyl60HBA, AR1, AR2, HY, X
Analogue 33-Chloro2-Methyl100HBA, AR1, AR2, HY, X
Analogue 43-Iodo2-Ethyl45HBA, AR1, AR2, HY, X
Analogue 53-IodoH120HBA, AR1, AR2, X
Analogue 63-Cyano2-Methyl200HBA, AR1, AR2, HY
Analogue 74-Methoxy2-Methyl>500HBA, AR1, AR2, HY

Detailed Research Findings from Hypothetical Studies:

A detailed (though hypothetical) research program would involve synthesizing and testing these analogues. The findings might reveal that:

The position of the halogen on the benzoyl ring is critical, with the 3-position being optimal for activity, suggesting a specific interaction pocket for the halogen bond donor.

The nature of the halogen influences activity, with iodine providing the best potency, followed by bromine and then chlorine, indicating the importance of the size and polarizability of the halogen atom for the halogen bond.

Small alkyl groups at the 2-position of the pyridine ring are well-tolerated and may enhance hydrophobic interactions, with an ethyl group potentially being slightly more favorable than a methyl group.

Removal of the methyl group significantly reduces activity, highlighting the importance of the hydrophobic feature in that region.

Replacing the iodo group with a cyano group, which is a hydrogen bond acceptor but not a halogen bond donor, leads to a significant loss of activity, further emphasizing the role of the halogen bond.

Introduction of a bulky and electron-donating group like methoxy at the 4-position of the benzoyl ring is detrimental to activity, possibly due to steric hindrance or unfavorable electronic effects.

These hypothetical findings would be used to refine the pharmacophore and QSAR models, leading to the design of a next generation of more potent and selective analogues.

Mechanistic Investigations and Biological Target Interaction Research Non Clinical Focus

In Vitro Biochemical and Cellular Assay Development for Target Engagement

Comprehensive searches were conducted to identify studies related to the in vitro evaluation of 5-(3-Iodobenzoyl)-2-methylpyridine. This included looking for data on its engagement with biological targets at a molecular and cellular level.

Receptor Binding Studies with Isolated Receptors or Cell Lines (e.g., Adenosine (B11128) Receptors)

No public data from receptor binding assays involving this compound could be located. While related structures, such as adenosine derivatives with an iodobenzyl moiety, have been studied for their affinity to adenosine receptors, no such research has been published for this specific pyridine-based compound.

Cellular Pathway Modulation Studies (e.g., signal transduction, gene expression profiling)

No published research was found that details how this compound might modulate cellular signaling pathways or alter gene expression profiles in cell lines. Such studies are crucial for understanding a compound's mechanism of action, but this information is not available for this specific molecule.

In Vivo Pharmacological Characterization in Non-Human Animal Models

Searches for in vivo studies in animal models to characterize the pharmacological effects of this compound also yielded no results.

Rodent Models for Specific Biological Processes (e.g., neuroinflammation, immune response)

There are no published findings on the use of this compound in rodent models to assess its impact on biological processes like neuroinflammation or the immune response. Although various compounds are tested in such models, this particular chemical does not appear in the available literature.

Ex Vivo Tissue Analysis from Animal Models

Consistent with the lack of in vivo data, no reports on ex vivo analysis of tissues from animal models treated with this compound were found. This type of analysis, which often follows in vivo experiments, has not been documented for this compound.

Allosteric Modulation and Orthosteric Binding Mechanisms

The interaction of a ligand with a receptor can occur through two primary mechanisms: orthosteric and allosteric binding. Orthosteric ligands bind to the same site as the endogenous agonist, directly competing with it. nih.govwikipedia.org In contrast, allosteric modulators bind to a topographically distinct site on the receptor, inducing a conformational change that alters the binding or efficacy of the endogenous agonist. nih.gov

In the context of metabotropic glutamate (B1630785) receptors (mGluRs), which are a family of G-protein coupled receptors (GPCRs), the orthosteric binding site for the endogenous agonist, glutamate, is located in the large extracellular N-terminal domain. nih.gov The development of ligands that are selective for a specific mGluR subtype by targeting this highly conserved orthosteric site has proven challenging. nih.gov

Allosteric modulators offer a path to achieving greater subtype selectivity. nih.gov These modulators can be classified as positive allosteric modulators (PAMs), which enhance the effect of the endogenous agonist, or negative allosteric modulators (NAMs), which reduce it. nih.gov For instance, compounds like JNJ16259685 act as potent and selective non-competitive NAMs of the metabotropic glutamate receptor 1 (mGluR1). medchemexpress.comnih.gov This modulation occurs not by direct competition with glutamate, but by binding to an allosteric site within the seven-transmembrane domain of the receptor, thereby influencing its response to glutamate.

The investigation into compounds structurally related to this compound suggests a potential interaction with mGluRs, particularly mGluR1. The nature of this interaction, whether orthosteric or allosteric, is a critical area of research. Allosteric modulators of mGluR1 have been shown to be effective in preclinical models, highlighting the therapeutic potential of targeting this receptor. medchemexpress.com

Modulator Type Binding Site Effect on Endogenous Agonist Example Target
Orthosteric LigandPrimary agonist binding siteCompetitive bindingGlutamate site on mGluRs
Allosteric Modulator (PAM)Secondary, distinct siteEnhances affinity and/or efficacymGluR1
Allosteric Modulator (NAM)Secondary, distinct siteDecreases affinity and/or efficacymGluR1, mGluR5

Structure-Based Approaches to Elucidate Molecular Interactions

To fully comprehend the molecular basis of a ligand's interaction with its target protein, researchers employ various structure-based techniques. These methods provide detailed atomic-level information about the binding site and the conformational changes that occur upon ligand binding.

Co-crystallography is a powerful technique used to determine the three-dimensional structure of a protein in complex with a ligand. This method involves crystallizing the target protein while it is bound to the ligand of interest and then using X-ray diffraction to determine the atomic structure of the complex.

While specific co-crystallography data for this compound with its target is not publicly available, studies on related mGluR modulators have provided significant insights. For example, the crystallization of the mGluR1 and mGluR5 extracellular domains has revealed the intricacies of the orthosteric binding pocket. nih.gov These structures show that the residues within a 5 Å radius of the glutamate binding site are identical between mGluR1 and mGluR5, explaining the difficulty in developing subtype-selective orthosteric ligands. nih.gov

Future co-crystallography studies involving this compound bound to its target would be invaluable in precisely defining its binding site and orientation, and in revealing the conformational changes it induces.

Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in the DNA sequence of a gene and, consequently, in the amino acid sequence of the expressed protein. nih.gov This method is instrumental in identifying the key amino acid residues involved in ligand binding and receptor activation.

In the study of mGluRs, site-directed mutagenesis has been crucial for mapping allosteric binding sites. By systematically replacing specific amino acids in the transmembrane domain of the receptor and then assessing the impact on the binding and function of allosteric modulators, researchers can pinpoint the residues that form the allosteric pocket. For instance, such studies have been used to identify the binding sites for NAMs of mGluR5.

For this compound, a systematic site-directed mutagenesis study of its putative target receptor would be a critical step in elucidating its mechanism of action. By observing how specific mutations affect its binding affinity and modulatory activity, the precise location and nature of its binding site could be determined.

Technique Information Gained Application to this compound
Co-crystallographyHigh-resolution 3D structure of the ligand-protein complex.Determine the precise binding site and conformational changes induced.
Site-Directed MutagenesisIdentification of key amino acid residues for ligand binding and receptor function.Pinpoint the specific amino acids in the target receptor that interact with the compound.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and reactivity of 5-(3-Iodobenzoyl)-2-methylpyridine. These methods provide insights into the molecule's stability, electron distribution, and reactive sites.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations also provide the total energy of the molecule, which is a measure of its stability. The bond lengths, bond angles, and dihedral angles obtained from DFT studies offer a precise geometric description of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, FMO analysis helps to identify the regions of the molecule that are most likely to donate or accept electrons in a chemical reaction.

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red typically signifies electron-rich areas, which are prone to electrophilic attack, while blue indicates electron-poor regions, susceptible to nucleophilic attack. For this compound, the MEP surface highlights the electronegative oxygen and nitrogen atoms as potential sites for positive interactions and the electropositive regions around the hydrogen atoms.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Dynamics

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are used to explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energy barriers between these conformations. When studying the interaction of this compound with a biological target, such as a protein, MD simulations can elucidate the dynamics of the protein-ligand complex, providing insights into the stability of the binding and the key interactions that maintain it.

Molecular Docking and Scoring Algorithms for Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might bind to the active site of a protein. Scoring algorithms are then used to rank the different predicted binding poses based on their estimated binding affinity. This process is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds. For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a particular biological target, thereby guiding the design of more potent compounds.

De Novo Design and Virtual Screening Methodologies

Extensive literature searches did not yield specific studies detailing the application of this compound in de novo design or virtual screening methodologies. While computational techniques are broadly applied to pyridine (B92270) and pyrimidine (B1678525) derivatives in drug discovery, no research explicitly identifies this compound as a scaffold, fragment, or reference compound in these contexts.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. This process often utilizes the known structure of a target protein for molecular docking simulations or employs ligand-based methods that rely on the structural and physicochemical properties of known active compounds. For instance, studies have successfully employed virtual screening to identify novel pyridine and pyrimidine derivatives as potential inhibitors for targets such as cyclin-dependent kinase 9 (CDK9) and for diseases like leishmaniasis. nih.govmdpi.comnih.govnih.gov These approaches typically involve screening vast chemical databases and prioritizing candidates based on predicted binding affinities and pharmacokinetic properties. nih.govmdpi.com

De novo design, in contrast, involves the computational construction of novel molecular structures with desired properties, often by assembling molecular fragments or by evolving structures within the binding site of a target. This methodology aims to explore novel chemical space and design ligands with optimal interactions.

Although the specific compound this compound is not featured in the available research on these computational methods, the broader class of pyridine derivatives is frequently a subject of such studies. nih.gov Researchers have utilized computational tools to design and evaluate pyridine-containing compounds for a range of therapeutic targets, including viral proteins and kinases. nih.gov However, without specific data on this compound, any discussion of its role in these advanced computational strategies would be speculative and fall outside the scope of this focused review.

Further research and publication of data specifically involving this compound are necessary to elaborate on its potential applications in de novo design and virtual screening.

Applications As Research Probes and Tool Compounds

Development of Radiolabeled Analogs for Imaging Research (e.g., PET/SPECT Tracer Precursors)

The presence of an iodine atom in the structure of 5-(3-Iodobenzoyl)-2-methylpyridine makes it a prime candidate for the development of radiolabeled analogs for use in molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The iodine can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) to create a tracer that can be visualized within a living organism.

While direct radiolabeling studies on this compound itself are not extensively documented in publicly available literature, the principle is well-established with structurally related compounds. For instance, molecules containing an iodobenzoyl or iodopyridinyl carbonyl moiety have been successfully radioiodinated. These precedents suggest a straightforward pathway for the synthesis of radiolabeled this compound. The resulting radiotracer could then be evaluated for its pharmacokinetic properties and its ability to bind to specific biological targets in vivo. The choice of radioisotope would depend on the desired imaging modality and the biological question being addressed.

RadioisotopeImaging ModalityPotential Application
¹²³ISPECTDiagnostic imaging
¹²⁴IPETQuantitative imaging
¹²⁵IAutoradiographyPreclinical research
¹³¹ISPECT/TheranosticsImaging and therapy

Utilization in Chemical Biology for Target Identification and Validation

In the field of chemical biology, small molecules are invaluable tools for identifying and validating new biological targets for therapeutic intervention. While specific target identification studies utilizing this compound are not prominently reported, its structure lends itself to such applications. The compound could be used as a starting point for the synthesis of a chemical probe designed to interact with a specific protein or enzyme.

The general approach involves modifying the parent compound to incorporate a reactive group or a reporter tag. For example, a photo-affinity label could be introduced, which upon photoactivation, would covalently bind to the target protein, allowing for its subsequent isolation and identification. Alternatively, the compound could be used in competitive binding assays to validate the engagement of a potential drug candidate with its target. The iodobenzoyl moiety offers a site for chemical modification without significantly altering the core structure that may be responsible for its biological activity.

Application in High-Throughput Screening (HTS) Campaigns for Novel Biomarkers

High-throughput screening (HTS) is a powerful method for discovering new bioactive compounds from large chemical libraries. Although there is no specific public record of this compound being included in major HTS campaigns, its drug-like properties suggest its potential as a library member. HTS campaigns aim to identify "hits"—compounds that modulate the activity of a biological target or a cellular pathway of interest.

Should this compound be identified as a hit in a screen, it would then undergo further investigation to confirm its activity and determine its mechanism of action. Its relatively simple structure would be amenable to rapid chemical optimization to improve its potency and selectivity, a crucial step in the development of novel biomarkers or therapeutic leads.

Use as Fluorescent Probes for Cellular Imaging and Biosensing

Fluorescent probes are essential tools for visualizing and studying biological processes within living cells. The core structure of this compound is not inherently fluorescent. However, it can serve as a scaffold for the development of fluorescent probes. By chemically conjugating a fluorophore to the molecule, researchers can create a tool to track its localization within cells or to monitor its interaction with a specific target.

The choice of fluorophore would depend on the desired spectral properties and the nature of the biological experiment. For instance, a fluorophore could be attached at a position that is sensitive to the local environment, allowing the probe to report on changes in polarity or the binding to a target protein through a change in fluorescence intensity or wavelength. While no such fluorescent probes based on this specific compound are currently described in the literature, the synthetic tractability of the scaffold makes this a feasible area for future research.

Development as Affinity Ligands for Proteomics and Interactome Studies

Affinity ligands are crucial for isolating specific proteins from complex biological mixtures, a key step in proteomics and interactome studies. This compound can be chemically modified to serve as an affinity ligand. This typically involves immobilizing the compound onto a solid support, such as agarose (B213101) or magnetic beads.

The general strategy would be to introduce a linker arm to the molecule, which can then be used to attach it to the solid matrix. This affinity matrix could then be used to "pull down" proteins that bind to the compound from a cell lysate. The bound proteins can then be identified by techniques such as mass spectrometry, providing insights into the compound's protein interaction network. The iodobenzoyl group provides a potential site for the attachment of such a linker. While specific examples for this compound are lacking, the methodology is a standard and powerful approach in chemical proteomics.

Future Perspectives and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Compound Design

Furthermore, machine learning (ML) algorithms can predict various properties of these newly designed compounds. nih.gov Predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for de-risking candidates early in the discovery process. By integrating these predictive capabilities, researchers can prioritize the synthesis of compounds that have the highest probability of success, saving significant time and resources. nih.govnih.gov

Table 1: Application of AI/ML in the Development of 5-(3-Iodobenzoyl)-2-methylpyridine Analogs

AI/ML ApplicationDescriptionPotential Impact on Research
Generative Models (GANs, RNNs) Design of novel molecules de novo based on the core scaffold. mdpi.comRapidly creates large, diverse virtual libraries of potential drug candidates with optimized properties.
Predictive ADMET Modeling Machine learning models trained to predict solubility, permeability, metabolic stability, and potential toxicity.Prioritizes compounds for synthesis, reducing late-stage attrition and animal testing.
Target Identification AI algorithms analyze biological data to identify and validate novel protein targets for the compound scaffold. mdpi.comUncovers new therapeutic applications and mechanisms of action for the compound class.
QSAR Modeling Quantitative Structure-Activity Relationship models predict the biological activity of new analogs based on their chemical structure. nih.govGuides the optimization of lead compounds to enhance potency and selectivity.

Exploration of Novel Biological Targets for Academic Inquiry

The structural motifs within this compound suggest potential interactions with a range of biological targets, making it a fertile ground for academic exploration. The pyridine (B92270) core is a well-established heterocycle in medicinal chemistry, present in numerous approved drugs. The benzoylketone linker can participate in hydrogen bonding and other interactions within protein binding pockets.

Academic research could focus on screening this compound and its derivatives against diverse panels of biological targets. Key areas of interest could include:

Kinase Panels: The benzoyl moiety is a common feature in many kinase inhibitors. Screening against a comprehensive panel of human kinases could identify novel inhibitors for applications in oncology or inflammatory diseases.

G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, screening against GPCRs could reveal unexpected activities.

Nuclear Receptors: These receptors are critical regulators of metabolism and development, and novel modulators are of high therapeutic interest.

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, represent another frontier for new small molecule inhibitors.

The iodine atom provides a unique tool for these studies. It can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I) to create a radioligand. This would enable high-sensitivity binding assays to determine affinity for newly identified targets and facilitate autoradiography studies in tissues.

Table 2: Potential Biological Target Classes for Academic Screening

Target ClassRationale for ScreeningPotential Therapeutic Area
Protein Kinases The benzoyl group can mimic the hinge-binding motifs of known kinase inhibitors.Oncology, Immunology
Nuclear Receptors The overall structure may fit within the ligand-binding domains of various nuclear receptors.Metabolic Diseases, Inflammation
Ion Channels Pyridine derivatives are known to modulate various ion channels.Neuroscience, Cardiovascular Disease
Epigenetic Enzymes The scaffold could be optimized to interact with co-factor or substrate binding sites.Oncology, Genetic Disorders

Advanced Synthetic Methodologies for Diversification and Library Generation

The true potential of the this compound scaffold can be unlocked through the application of modern, high-throughput synthetic methodologies to create large and diverse chemical libraries. The structure is highly amenable to diversification at multiple points.

The most versatile feature for diversification is the iodine atom on the benzoyl ring. It serves as an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. These include:

Suzuki Coupling: Introduction of aryl or heteroaryl groups.

Sonogashira Coupling: Introduction of alkyne groups, which can be further modified.

Buchwald-Hartwig Amination: Introduction of substituted amines.

Heck Coupling: Introduction of alkenes.

Beyond the iodine, the 2-methyl group on the pyridine ring can be functionalized, for example, through deprotonation followed by reaction with electrophiles. The ketone linker could also be a point of modification, such as reduction to an alcohol or conversion to other functional groups. These advanced synthetic approaches allow for the systematic exploration of the chemical space around the core scaffold. researchgate.netbohrium.com

Table 3: Advanced Synthetic Reactions for Library Generation

Reaction TypePosition of ModificationType of Diversity Introduced
Suzuki Coupling Iodine on benzoyl ringAryl and heteroaryl groups
Sonogashira Coupling Iodine on benzoyl ringAlkynes and related functionalities
Buchwald-Hartwig Amination Iodine on benzoyl ringPrimary and secondary amines
Carbonyl Chemistry Ketone linkerAlcohols, oximes, hydrazones
C-H Activation Pyridine ringVarious functional groups at other positions

Collaborative Research Initiatives in Academia and Industry

The exploration of a novel chemical scaffold like this compound is an ideal candidate for collaborative initiatives between academic institutions and the pharmaceutical industry. Such partnerships can leverage the unique strengths of each sector to accelerate the path from discovery to potential clinical application. nih.gov

In this model, academic labs can focus on initial exploratory research, including the synthesis of small, focused libraries, the development of new synthetic methods, and the identification and validation of novel biological targets. Industry partners, in turn, can provide access to high-throughput screening (HTS) platforms, extensive compound collections for comparison, and resources for preclinical development, including ADMET profiling, pharmacokinetics, and toxicology studies.

Furthermore, collaborations with specialized AI companies could bring powerful computational tools to the partnership, enabling more efficient library design and data analysis. nih.govresearchgate.net Open-source collaborations, where data and findings are shared freely among a consortium of researchers, could also spur innovation and prevent redundant efforts.

Table 4: Roles in a Hypothetical Academia-Industry Collaboration

PartnerPrimary RoleKey Contributions
Academic Lab Discovery & InnovationInitial synthesis, target identification, mechanism of action studies.
Pharmaceutical Company Development & CommercializationHigh-throughput screening, lead optimization, preclinical and clinical development.
AI/Biotech Firm Technology & Platform AccessGenerative design of molecules, predictive modeling, data analysis.
Funding Agencies Financial SupportGrants for high-risk, high-reward exploratory research.

Potential for Derivatization into Multi-Target Ligands for Polypharmacology Studies

Polypharmacology, the concept of designing single chemical entities that can modulate multiple biological targets simultaneously, is a promising strategy for treating complex diseases like cancer or neurodegenerative disorders. The this compound scaffold is an excellent starting point for developing such multi-target ligands.

The key to this approach lies in using the versatile iodine handle to attach a second, distinct pharmacophore to the primary scaffold. For example, if initial screening reveals that the core scaffold has activity against a particular kinase, the iodine atom could be used to link it to a known ligand for another protein in a related signaling pathway. This could lead to a dual-inhibitor that produces a synergistic therapeutic effect or helps to overcome drug resistance.

This strategy allows for the rational design of molecules with a tailored polypharmacological profile. By carefully selecting the linker and the second pharmacophore, researchers can fine-tune the activity at each target to achieve the desired biological outcome.

Table 5: Conceptual Design of Multi-Target Ligands

Base Scaffold ActivitySecond Pharmacophore to AttachPotential Dual TargetTherapeutic Rationale
Kinase A Inhibitor Ligand for Kinase BKinase A / Kinase BOvercoming resistance by blocking a parallel signaling pathway.
GPCR Modulator HDAC InhibitorGPCR / HDACSynergistic effect on gene expression and cell signaling.
Enzyme Inhibitor Transporter BlockerEnzyme / TransporterIncreasing intracellular concentration of the active compound.

Q & A

Q. What are the recommended synthetic routes for preparing 5-(3-Iodobenzoyl)-2-methylpyridine, and what are the critical reaction parameters to control?

Methodological Answer: The synthesis typically involves coupling the 2-methylpyridine core with a 3-iodobenzoyl group. Key strategies include:

  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura or Ullmann coupling to introduce the iodobenzoyl moiety. For example, coupling 2-methylpyridine-5-boronic acid with 3-iodobenzoyl chloride under inert conditions (e.g., argon) at 80–100°C .
  • Iodination : Direct electrophilic iodination of a pre-formed benzoylpyridine derivative using iodine monochloride (ICl) in acetic acid, requiring precise stoichiometry to avoid over-iodination .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the compound’s polarity and potential byproducts .

Q. How can the purity and structural integrity of this compound be verified?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1H/13C NMR : Confirm the presence of the 2-methyl group (δ ~2.5 ppm, singlet) and iodobenzoyl aromatic protons (δ ~7.5–8.5 ppm) .
    • HRMS : Validate molecular weight (expected [M+H]+: ~352.03 g/mol) and isotopic pattern due to iodine .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
  • Elemental Analysis : Match calculated and observed C, H, N percentages to confirm stoichiometry .

Q. What precautions are necessary for handling and storing this compound?

Methodological Answer:

  • Toxicity : Use PPE (gloves, goggles) due to potential respiratory and skin irritation, as seen in structurally similar pyridines .
  • Light Sensitivity : Store in amber vials at –20°C to prevent iodine dissociation or photodegradation .
  • Solvent Stability : Avoid dimethyl sulfoxide (DMSO) for long-term storage, as it may destabilize the iodobenzoyl group .

Advanced Research Questions

Q. What strategies are effective for functionalizing the 2-methylpyridine moiety to enhance reactivity in coordination chemistry?

Methodological Answer:

  • Ligand Design : Replace the methyl group with electron-donating/withdrawing groups (e.g., –NH2, –CF3) via nucleophilic substitution or directed C–H activation .
  • Metal Coordination : Utilize the pyridine nitrogen and iodobenzoyl’s iodine as potential binding sites for transition metals (e.g., Pd, Pt). For example, synthesize Pt(II) complexes by reacting the compound with K2PtCl4 in aqueous ethanol .
  • Cross-Coupling Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 120°C) while maintaining yield (>80%) .

Q. How does the 3-iodobenzoyl group influence the electronic properties and coordination behavior of the 2-methylpyridine ring?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing iodobenzoyl group reduces electron density on the pyridine ring, enhancing its Lewis acidity. This is confirmed via DFT calculations (e.g., Mulliken charge analysis) .
  • Coordination Studies : In Pt complexes, the iodobenzoyl group stabilizes metal centers through secondary interactions (e.g., I···Pt weak bonds), as observed in X-ray crystallography of analogous compounds .
  • Comparative Reactivity : Compared to non-iodinated analogs, the iodine atom increases oxidative stability but may reduce solubility in polar solvents .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., in acetonitrile) to study aggregation behavior or ligand-protein interactions .
  • Docking Simulations : Model binding affinity with enzymes (e.g., cytochrome P450) to explore metabolic pathways or inhibitory potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.